molecular formula C6H5N3 B188168 2-Amino-5-cyanopyridine CAS No. 4214-73-7

2-Amino-5-cyanopyridine

Cat. No.: B188168
CAS No.: 4214-73-7
M. Wt: 119.12 g/mol
InChI Key: KDVBYUUGYXUXNL-UHFFFAOYSA-N
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Description

2-Amino-5-cyanopyridine is an organic compound with the molecular formula C6H5N3. It is a derivative of pyridine, featuring an amino group at the second position and a cyano group at the fifth position. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-5-cyanopyridine involves the reaction of 2-Amino-5-bromopyridine with sodium cyanide in the presence of a catalyst such as nickel bromide and triphenylphosphine. The reaction is typically carried out in acetonitrile at 60°C .

Industrial Production Methods: Industrial production of this compound often involves multi-component reactions. For instance, a reaction involving aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate in the presence of a magnetic catalyst under solvent-free conditions at 100°C has been reported .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-cyanopyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide, nickel bromide, triphenylphosphine in acetonitrile.

    Condensation: Aromatic aldehydes, acetophenone derivatives, malononitrile, ammonium acetate under solvent-free conditions.

Major Products:

    Schiff Bases: Formed from condensation reactions.

    Heterocyclic Compounds: Formed from cyclization reactions.

Scientific Research Applications

2-Amino-5-cyanopyridine is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It is explored for its potential in developing pharmaceuticals, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the production of dyes and agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-5-cyanopyridine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, acting as an antagonist to block receptor activation .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-cyanopyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its cyano group at the fifth position makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .

Properties

IUPAC Name

6-aminopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVBYUUGYXUXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355930
Record name 2-Amino-5-cyanopyridine
Source EPA DSSTox
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4214-73-7
Record name 2-Amino-5-cyanopyridine
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Record name 2-Amino-5-cyanopyridine
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Record name 2-Amino-5-cyanopyridine
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Synthesis routes and methods I

Procedure details

A solution of nickel(II) bromide (253 mg, 1.16 mmol), triphenylphosphine (1.15 g, 4.39 mmol), and zinc powder (113 mg, 1.73 mmol) in acetonitrile (11 mL) was stirred under argon at 60° C. for 1 h. The reaction turned dark brown in color. After such time, the reaction mixture was treated with sodium cyanide (578 mg, 11.8 mmol) and 2-amino-5-bromopyridine (2.00 g, 11.6 mmol), and the reaction mixture was stirred at 60° C. for 16 h. The reaction mixture was then cooled to 25° C., diluted with ethyl acetate (50 mL), and then filtered through celite. The filtrate was concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 100% ethyl acetate) afforded 6-amino-nicotinonitrile (577 mg, 42%) as a white solid: mp 156.8-158.5° C.; EI-HRMS m/e calcd for C6H5N3 (M+) 119.0483, found 119.0480.
Quantity
578 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.15 g
Type
reactant
Reaction Step Three
Quantity
11 mL
Type
solvent
Reaction Step Three
Name
nickel(II) bromide
Quantity
253 mg
Type
catalyst
Reaction Step Three
Name
Quantity
113 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Br[Ni]Br
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Synthesis routes and methods III

Procedure details

1H-NMR (500 MHz, DMSO): δ (ppm). 8.74(1H, d, J=2.4Hz, H-6), 8.04(1H, dd, J=2.4, 9.2Hz, H-4), 7.20(1H, brs, NH2), 6.53(1H, d, J=9.2Hz, H-3 ) , 4.27 (2H, t, J=6.7Hz, OCH2CH2CH3), 1.7 5 (2H, m, OCH2CH2CH3) , 0.97 (3H, t, J=7.3Hz, OCH2CH2CH3). Propyl N-cyano-6-amino-3-pyridinecarboximidate (200 mg, 0.98 mmol) and 2-(2-chlorophenyl)ethylamine (170 mg, 1.09 mmol) were dissolved in a mixture of methanol (10 ml) and DMF (1.5 ml), and the mixture was stirred at room temperature for 2.5 hours. The reaction mixture was concentrated under reduced pressure and subjected to silica gel column chromatography (Wako Gel C-200, 25 g), and elution was conducted with chloroform:methanol (30:1) to give the title compound (250 mg, yield 85%) as colorless powder.
Name
Propyl N-cyano-6-amino-3-pyridinecarboximidate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-cyanopyridine
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2-Amino-5-cyanopyridine
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2-Amino-5-cyanopyridine
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2-Amino-5-cyanopyridine
Reactant of Route 6
2-Amino-5-cyanopyridine
Customer
Q & A

Q1: Can 2-amino-5-cyanopyridine be used to create materials with non-linear optical properties?

A2: Yes, this compound has been successfully incorporated into metal-organic frameworks exhibiting strong second harmonic generation (SHG) responses. [] When reacted with zinc chloride under hydrothermal conditions, it forms a 3D-diamond-like network, (NH2-C5H3N-CN)2Zn. [] This structure, attributed to the molecule's one-center acceptor-donor system, contributes to its non-linear optical properties. []

Q2: How does this compound interact with copper chloride?

A3: this compound reacts with copper chloride to form a complex salt, bis(2-amino-5-cyanopyridinium) diaquadichlorocopper(II) dichloride. [] In this structure, square planar Cu(H2O)2Cl2 units are linked to the cyano nitrogens of the 2-amino-5-cyanopyridinium ions via long semi-coordinate bonds. [] The crystal lattice is stabilized by hydrogen bonding between the water molecules, N-H hydrogens, and chloride ions. []

Q3: Are there alternative synthetic routes to access compounds related to this compound?

A4: Yes, 6-aminonicotinic acid hydrochloride, a related compound, can be prepared by dissolving this compound in a 1 M hydrochloric acid aqueous solution. [] This alternative synthetic route highlights the reactivity of the cyano group in this compound and its potential for derivatization. []

Q4: Is there evidence that this compound can be used as a building block for magnetic materials?

A5: Research indicates that this compound can be utilized in the mechanochemical synthesis of various LnCuX2mH2O complexes, where Ln represents a lanthanide element, X is either Cl or Br, and m can be 0 or 1. [] These complexes, incorporating this compound as a ligand, offer potential applications in the field of magnetic materials. [] Further investigation into their specific magnetic properties is necessary to understand their full potential.

Q5: What analytical techniques are commonly used to characterize this compound and its derivatives?

A6: Several analytical techniques are employed to study this compound and its derivatives. Surface-enhanced Raman scattering (SERS) spectroscopy, often combined with electrochemistry, is used to analyze the adsorption behavior of this compound on metal surfaces. [] Single-crystal X-ray diffraction is crucial for determining the crystal structures of complexes formed with this compound. [, ] Additionally, fluorescence spectroscopy is used to characterize the emission properties of materials incorporating this compound. []

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